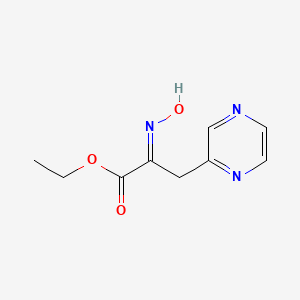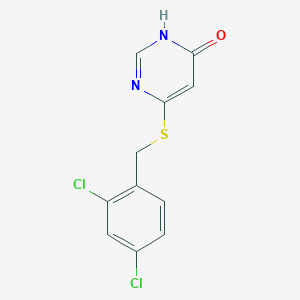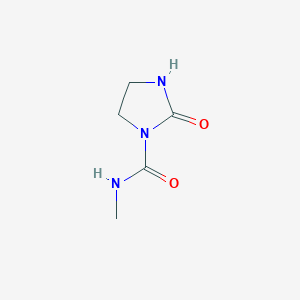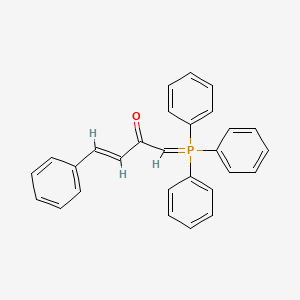
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is an organic compound that features a pyrazine ring and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(pyrazin-2-yl)propanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom, forming the oxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitro group using strong oxidizing agents.
Reduction: The oxime can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Oxidation: Formation of (E)-Ethyl 2-(nitroimino)-3-(pyrazin-2-yl)propanoate.
Reduction: Formation of (E)-Ethyl 2-(amino)-3-(pyrazin-2-yl)propanoate.
Substitution: Formation of 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoic acid.
科学的研究の応用
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxime and pyrazine functional groups. These interactions can modulate biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: A compound with a similar pyrazine ring structure.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their biological activities.
Uniqueness
(E)-Ethyl 2-(hydroxyimino)-3-(pyrazin-2-yl)propanoate is unique due to its combination of an oxime group and a pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H11N3O3 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
ethyl (2E)-2-hydroxyimino-3-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(13)8(12-14)5-7-6-10-3-4-11-7/h3-4,6,14H,2,5H2,1H3/b12-8+ |
InChIキー |
UTEGWYBRUCAODM-XYOKQWHBSA-N |
異性体SMILES |
CCOC(=O)/C(=N/O)/CC1=NC=CN=C1 |
正規SMILES |
CCOC(=O)C(=NO)CC1=NC=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)





![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)

![4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12920940.png)
![5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B12920943.png)
![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)

![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)

